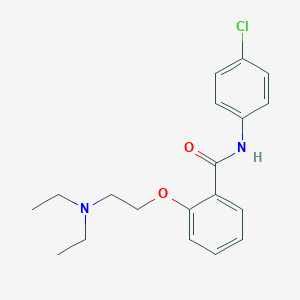
p-Chlorodiethylamino ethoxy-benzanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Chlorodiethylamino ethoxy-benzanilide, also known as Diethylaminoethyl p-chlorophenoxyacetate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the phenoxyacetate family of compounds and is known to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of p-Chlorodiethylamino ethoxy-benzanilide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and modulating the expression of certain genes. It has also been shown to have an effect on the immune system and to modulate the production of cytokines.
Biochemische Und Physiologische Effekte
P-Chlorodiethylamino ethoxy-benzanilide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to have antitumor effects by inducing cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
P-Chlorodiethylamino ethoxy-benzanilide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied and its properties are well understood. However, there are also some limitations to its use. It can be toxic in high doses and may have unwanted side effects. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of p-Chlorodiethylamino ethoxy-benzanilide. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer, cardiovascular diseases, and neurological disorders. Additionally, there is a need for further studies to determine the optimal dosage and administration of p-Chlorodiethylamino ethoxy-benzanilide for different applications.
Conclusion:
In conclusion, p-Chlorodiethylamino ethoxy-benzanilide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to be learned about this compound, it has shown great promise as a tool for scientific research and has the potential to lead to new discoveries in the field of medicine.
Synthesemethoden
The synthesis of p-Chlorodiethylamino ethoxy-benzanilide involves the reaction of p-chloroaniline with diethylaminoethanol in the presence of sodium hydroxide. The resulting product is then reacted with chloroacetic acid to form the final product. This synthesis method has been well established and is widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
P-Chlorodiethylamino ethoxy-benzanilide has been extensively studied for its potential applications in scientific research. The compound has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has been used in studies related to cancer, cardiovascular diseases, and neurological disorders.
Eigenschaften
CAS-Nummer |
17822-71-8 |
|---|---|
Produktname |
p-Chlorodiethylamino ethoxy-benzanilide |
Molekularformel |
C19H23ClN2O2 |
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-22(4-2)13-14-24-18-8-6-5-7-17(18)19(23)21-16-11-9-15(20)10-12-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
YKYLGHJUFYBRRK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
Synonyme |
N-(4-Chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



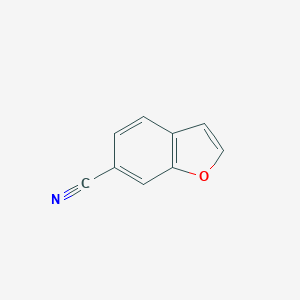
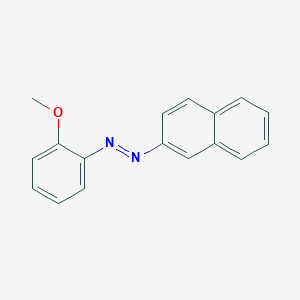
![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)
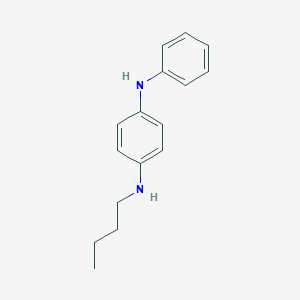
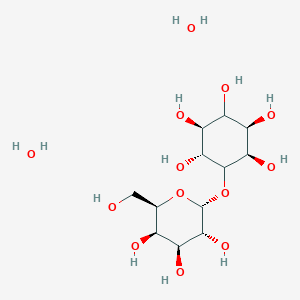

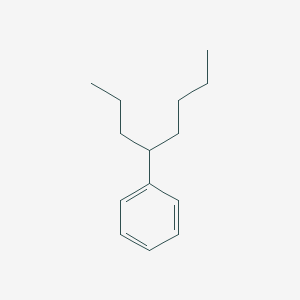
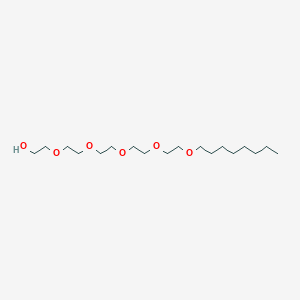
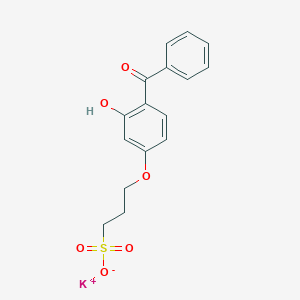
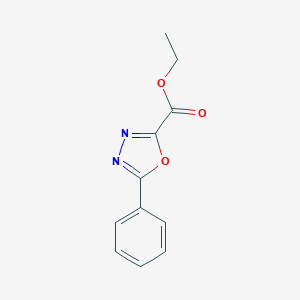
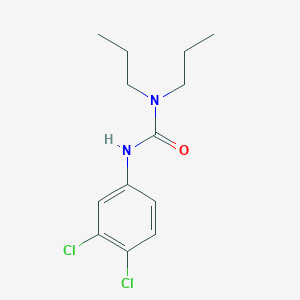
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)

